2-Amino-2-cyclopentylacetic acid hydrochloride
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Overview
Description
2-Amino-2-cyclopentylacetic acid hydrochloride is a chemical compound with the molecular formula C7H14ClNO2. It is a derivative of cyclopentane and contains both an amino group and a carboxylic acid group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-cyclopentylacetic acid hydrochloride typically involves the following steps:
Amination: The addition of an amino group to the cyclopentylated intermediate.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors under controlled conditions. The process involves:
Batch or Continuous Flow Reactors: Depending on the scale of production, either batch reactors or continuous flow reactors are used.
Temperature and Pressure Control: Precise control of temperature and pressure is essential to ensure high yield and purity.
Purification: The final product is purified using techniques such as crystallization, filtration, and drying.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-cyclopentylacetic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Cyclopentanone derivatives.
Reduction Products: Cyclopentanol derivatives.
Substitution Products: N-alkyl or N-acyl derivatives.
Scientific Research Applications
2-Amino-2-cyclopentylacetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-2-cyclopentylacetic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-methylpropanoic acid hydrochloride
- 2-Amino-2-phenylacetic acid hydrochloride
- 2-Amino-2-(2-methylpropyl)acetic acid hydrochloride
Uniqueness
2-Amino-2-cyclopentylacetic acid hydrochloride is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.
Properties
IUPAC Name |
2-amino-2-cyclopentylacetic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c8-6(7(9)10)5-3-1-2-4-5;/h5-6H,1-4,8H2,(H,9,10);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNHAZOKLXWGPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
503619-25-8 |
Source
|
Record name | 2-amino-2-cyclopentylacetic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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